Diflucortolone valerate is a synthetic glucocorticoid, a class of steroid hormones that exhibit potent anti-inflammatory and immunosuppressive effects. It is primarily employed in scientific research as a potent topical anti-inflammatory agent, often formulated as a cream, ointment, or fatty ointment. []
The synthesis of diflucortolone valerate involves several chemical reactions that modify the steroid backbone to enhance its therapeutic efficacy. The process typically begins with the conversion of hydrocortisone or cortisol derivatives into diflucortolone through a series of esterification reactions.
Diflucortolone valerate has a complex molecular structure characterized by a steroid nucleus with a valerate ester group. Its molecular formula is CHO with a molecular weight of approximately 384.5 g/mol.
The three-dimensional conformation of diflucortolone valerate allows it to interact effectively with glucocorticoid receptors, facilitating its biological activity .
Diflucortolone valerate undergoes several chemical reactions relevant to its stability and activity:
These reactions are critical for understanding the drug's shelf life and effectiveness in therapeutic applications .
The mechanism of action of diflucortolone valerate primarily involves binding to glucocorticoid receptors located in various tissues. Upon binding, it translocates to the cell nucleus where it regulates gene expression related to inflammation:
This multifaceted mechanism results in reduced inflammation and alleviation of symptoms associated with allergic reactions and autoimmune disorders .
These properties are essential for formulating effective topical treatments that maintain drug integrity over time .
Diflucortolone valerate is primarily used in dermatology for:
Research continues into expanding its applications in other areas such as autoimmune disorders where inflammation plays a critical role .
Diflucortolone valerate (C₂₇H₃₆F₂O₅) is a synthetic corticosteroid ester formed by combining diflucortolone—a fluorinated pregnadiene derivative—with valeric acid. This esterification yields a molecular weight of 478.58 g/mol and establishes key physicochemical properties critical to its function [1] [3]. The compound crystallizes as a white to creamy powder with low water solubility (0.00631 mg/mL) but demonstrates high lipophilicity, freely dissolving in dichloromethane and dioxane [1] [2]. Its melting point occurs at 220°C, reflecting structural stability [2].
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₆F₂O₅ |
Molecular Weight | 478.58 g/mol |
logP | 3.95–4.04 |
Water Solubility | 0.00631 mg/mL |
Melting Point | 220°C |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 7 |
Stereochemically, diflucortolone valerate belongs to the 6α,9α-difluoro-11β-hydroxy-16α-methyl corticosteroid class. The IUPAC name—2-[(1S,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-5,9b-difluoro-10-hydroxy-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl pentanoate—encodes its intricate ring fusion system and absolute configuration [1] [5]. The A-ring features a Δ¹,⁴-diene-3-one system, while the D-ring carries the C21-valerate ester, which dictates its prodrug activation mechanism [7].
Diflucortolone valerate’s potency stems from strategic pharmacomodulation of the cortisol scaffold:
Modification | Role in Pharmacological Activity | Example Compounds |
---|---|---|
C1=C2 Double Bond | Enhances anti-inflammatory potency and reduces mineralocorticoid effects | Prednisolone, Diflucortolone |
C6α/C9α-Fluorination | Boosts GR affinity 100–150×; stabilizes A-ring conformation | Diflucortolone, Fluticasone |
C16α-Methyl | Blocks CYP oxidation; minimizes mineralocorticoid activity | Dexamethasone, Diflucortolone |
C21-Esterification | Increases lipophilicity for dermal retention; acts as prodrug | Diflucortolone valerate |
These modifications collectively position diflucortolone valerate as a class 3 "potent" corticosteroid, with efficacy amplified 100–150 times over non-halogenated analogs [2] [4].
Diflucortolone valerate exerts effects via genomic and non-genomic pathways, primarily mediated through cytosolic GR binding:
Pharmacokinetic studies confirm percutaneous absorption, hepatic metabolism (via CYP3A4/5A), and renal elimination (75%). The half-life of ~4–5 hours necessitates sustained-release formulations for prolonged activity [5] [7].
Gene Symbol | Protein | **Regulation | Biological Effect |
---|---|---|---|
ANXA1 | Annexin A1 | Upregulated | Inhibits phospholipase A2, reducing prostaglandin synthesis |
NFKBIA | IκBα | Upregulated | Traps NF-κB in cytoplasm, suppressing cytokine production |
TLR2 | Toll-like receptor 2 | Downregulated | Reduces innate immune activation |
ICAM1 | ICAM-1 | Downregulated | Decreases leukocyte adhesion and extravasation |
Diflucortolone valerate modulates inflammation through multi-layered molecular interventions:
Advanced delivery systems exploit its lipophilicity:
Mediator Category | Specific Targets | Biological Consequence |
---|---|---|
Phospholipase A₂ | cPLA₂, sPLA₂ | Reduced arachidonic acid release |
Prostaglandins | PGE₂, PGF₂α | Decreased vasodilation and pain |
Cytokines | TNF-α, IL-1β, IL-6, IL-8, IFN-γ | Attenuated immune cell activation |
Adhesion Molecules | ICAM-1, VCAM-1, E-selectin | Impaired leukocyte endothelial transmigration |
Table: Diflucortolone Valerate Compound Nomenclature
Nomenclature Type | Name |
---|---|
Systematic IUPAC | 2-[(1S,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-5,9b-Difluoro-10-hydroxy-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl pentanoate |
CAS Registry | 59198-70-8 |
Synonyms | Diflucortolone 21-valerate; Afusona; Nerisone (brand name) |
Empirical Formula | C₂₇H₃₆F₂O₅ |
Other Chemical Names | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7